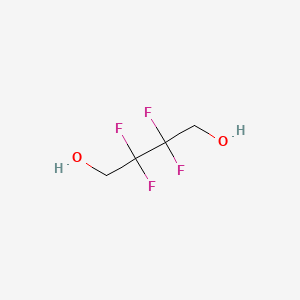

2,2,3,3-Tetrafluoro-1,4-butanediol

Beschreibung

Significance of Fluorinated Diols in Contemporary Organic and Materials Chemistry

Fluorinated diols, as a class of compounds, hold a position of considerable importance in modern organic and materials chemistry. The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. This is due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the unique steric and electronic effects it imparts. nih.govacs.org

In materials science, the incorporation of fluorinated diols into polymers can lead to materials with enhanced thermal stability, chemical resistance, and modified surface properties such as hydrophobicity and oleophobicity. acs.org These characteristics are highly sought after for applications in high-performance coatings, advanced elastomers, and specialty membranes. For instance, fluorinated polyurethanes, synthesized using fluorinated diols as chain extenders, exhibit improved properties that make them suitable for use in extreme environments.

In organic synthesis, fluorinated diols serve as versatile building blocks for the construction of more complex fluorinated molecules. chinesechemsoc.org The hydroxyl groups provide reactive sites for a variety of chemical transformations, while the fluorinated backbone is carried through to the final product, bestowing its unique properties. The selective introduction of fluorine can influence the conformational preferences of a molecule, a critical factor in the design of bioactive compounds and advanced materials. nih.gov

Research Trajectory and Evolution of Studies on 2,2,3,3-Tetrafluoro-1,4-butanediol

The study of this compound is situated within the broader historical development of organofluorine chemistry, which began in the mid-19th century and saw significant expansion during and after World War II. nih.gove-bookshelf.de The initial focus of organofluorine chemistry was on the synthesis and properties of simple fluorinated molecules. Over time, as the unique properties of fluorinated compounds became better understood, research efforts shifted towards the synthesis of more complex and functionalized molecules, including fluorinated diols.

Early research involving this compound likely focused on its synthesis and basic characterization. As the demand for advanced materials with tailored properties grew, so did the interest in using this diol as a monomer in polymer synthesis. Investigations into its use for creating segmented polyurethanes and perfluoro-polyether modified polyurethanes marked a significant phase in its research trajectory. sigmaaldrich.comsigmaaldrich.com These studies demonstrated the compound's utility in creating polymers with specific and desirable characteristics.

More recent research has continued to explore the applications of this compound in the development of novel materials. For example, it has been used as a reactant in the enzymatic synthesis of silicone fluorinated aliphatic polyester (B1180765) amides, highlighting a move towards more sustainable and specialized synthetic methods. fishersci.comscbt.com The ongoing exploration of this compound is indicative of the continued pursuit of new materials with precisely controlled properties for a wide range of technological applications.

Academic Relevance and Interdisciplinary Scope of this compound Investigations

The academic relevance of this compound extends across several sub-disciplines of chemistry and into materials science. Its study provides a platform for fundamental research in organic synthesis, polymer chemistry, and physical organic chemistry, while its applications are of interest to materials scientists and engineers.

In Organic Synthesis , the compound serves as a key building block. sigmaaldrich.comsigmaaldrich.com Its synthesis and reactions are subjects of academic inquiry, contributing to the broader field of organofluorine chemistry. chinesechemsoc.org Researchers investigate new and more efficient ways to synthesize this and similar fluorinated diols, as well as exploring their reactivity in the formation of new chemical bonds and molecular architectures.

In Polymer Chemistry , this compound is a crucial monomer for creating fluorinated polymers with specific functionalities. sigmaaldrich.comsigmaaldrich.com Academic research in this area focuses on understanding the structure-property relationships in these polymers. For instance, studies might investigate how the incorporation of this diol affects the thermal, mechanical, and surface properties of the resulting polyurethanes or polyesters. wikipedia.org

The interdisciplinary nature of research into this compound is evident in its application in materials with specific biological or energetic properties. For example, its use in the synthesis of precursors for high-energy materials demonstrates its relevance in a specialized area of materials science. sigmaaldrich.comsigmaaldrich.com Furthermore, the broader class of fluorinated compounds, to which this diol belongs, is being explored for applications in bioengineering and nanotechnology, indicating potential future research directions. acs.orgnih.gov The study of how fluorination impacts biological interactions is a growing field, and building blocks like this compound could play a role in the design of new biomaterials.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H6F4O2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 162.08 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 77-82 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 110-112 °C at 13 mmHg | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 425-61-6 | sigmaaldrich.comsigmaaldrich.com |

Research Applications of this compound

| Application Area | Specific Use | Reference |

| Polymer Synthesis | Synthesis of segmented polyurethanes | sigmaaldrich.comsigmaaldrich.com |

| Polymer Synthesis | Synthesis of PFPE-modified segmented polyurethanes | sigmaaldrich.comsigmaaldrich.com |

| Organic Synthesis | Reactant for the synthesis of 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate | sigmaaldrich.comsigmaaldrich.com |

| Organic Synthesis | Reactant for the synthesis of 2,2,3,3-tetrafluorobutane-1,4-diyl dinitrate | sigmaaldrich.comsigmaaldrich.com |

| Biocatalysis | Reactant for the enzymic synthesis of silicone fluorinated aliphatic polyester amides | fishersci.comscbt.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3-tetrafluorobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O2/c5-3(6,1-9)4(7,8)2-10/h9-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZXJJOGDCLNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195281 | |

| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

425-61-6 | |

| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 425-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-Tetrafluorobutane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,2,3,3 Tetrafluoro 1,4 Butanediol

Established Reaction Pathways for 2,2,3,3-Tetrafluoro-1,4-butanediol Synthesis

The primary and most established route for the synthesis of this compound involves the reduction of esters of tetrafluorosuccinic acid. This multi-step process begins with the synthesis of the tetrafluorosuccinic acid precursor, followed by its esterification and subsequent reduction to the desired diol.

The reduction of diethyl succinate (B1194679) to 1,4-butanediol (B3395766) serves as a well-documented analogous reaction. researchgate.net In the case of the fluorinated counterpart, the process typically involves the hydrogenation of a dialkyl tetrafluorosuccinate, such as diethyl tetrafluorosuccinate. This reaction is carried out under high pressure and temperature in the presence of a suitable hydrogenation catalyst.

Table 1: Reaction Conditions for the Hydrogenation of Diethyl Succinate to 1,4-Butanediol

| Parameter | Value |

| Reaction Temperature | 200-220°C |

| Reaction Pressure | 4.0-6.0 MPa |

| H₂/Ester Mole Ratio | 150-250 |

| Liquid Hourly Space Velocity | 0.1-0.4 h⁻¹ |

| Diethyl Succinate Conversion | >95% |

| 1,4-Butanediol Selectivity | >90% |

| Data derived from studies on the hydrogenation of diethyl succinate, providing a model for the synthesis of its fluorinated analog. researchgate.net |

Novel and Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, research is exploring more environmentally benign methods for the synthesis of fluorinated organic compounds. While specific studies on the green synthesis of this compound are not extensively documented, general advancements in green fluorination and the synthesis of related diols point towards potential future pathways.

One promising area is the use of electrochemical methods. nih.gov Electrochemical synthesis offers a way to generate reactive fluorine species under milder conditions, potentially reducing the need for harsh reagents. nih.govnih.gov For instance, the electrochemical synthesis of glycosyl fluorides using sulfur(VI) hexafluoride as a safe and inexpensive fluorinating agent has been demonstrated. nih.gov Such approaches could, in principle, be adapted for the fluorination of suitable precursors to generate the tetrafluorinated backbone of the target molecule.

Another green approach involves the direct synthesis of diols from renewable resources and carbon dioxide. The direct transformation of CO₂ and α,ω-diols into polycarbonate diols using a heterogeneous CeO₂ catalyst has been achieved, highlighting a move away from hazardous phosgene-based processes. rsc.org While not a direct synthesis of this compound, this demonstrates the potential for developing greener routes to diols.

Furthermore, the use of biocatalysis in producing fluorinated polyesters from fluorinated diols has been investigated, indicating the potential for enzymatic processes in the synthesis and application of these compounds. nih.gov

Catalytic Systems in the Synthesis of this compound and Related Compounds

The choice of catalyst is critical in the hydrogenation of fluorinated esters to their corresponding alcohols. For the reduction of perfluorinated methyl esters, a homogeneous ruthenium catalyst, Ru-MACHO™, has shown high efficiency. researchgate.netrsc.org This type of pincer catalyst is effective for the hydrogenation of a variety of esters under relatively mild conditions. researchgate.net

Table 2: Homogeneous Catalytic Hydrogenation of Perfluoro Methyl Esters with Ru-MACHO™

| Substrate | Product | Catalyst | Conditions | Yield |

| C₃F₇C(O)OMe | C₃F₇CH₂OH | Ru-MACHO™ | H₂ (50 bar), 140°C, 24 h | High |

| C₅F₁₁C(O)OMe | C₅F₁₁CH₂OH | Ru-MACHO™ | H₂ (50 bar), 140°C, 24 h | High |

| Data from the reduction of perfluoroalkyl methyl esters, indicating a viable catalytic system for the synthesis of fluorinated alcohols. researchgate.netrsc.org |

For the hydrogenation of non-fluorinated diesters like diethyl succinate, copper-containing catalysts have been effectively used. researchgate.net These catalysts, often supported on materials like silica (B1680970) or alumina, facilitate the reduction of the ester groups to alcohols. The specific composition and preparation of the catalyst can significantly influence the conversion and selectivity of the reaction.

The synthesis of the non-fluorinated analog, 1,4-butanediol, has also been achieved through the Reppe process, which involves the catalytic hydrogenation of 1,4-butynediol. google.comchemicalbook.com This process typically utilizes a copper catalyst. google.com While the direct application to the fluorinated analog requires consideration of the electronic effects of the fluorine atoms, the underlying principles of catalytic hydrogenation remain relevant.

Chemical Reactivity and Derivatization Strategies for 2,2,3,3 Tetrafluoro 1,4 Butanediol

Exploration of Hydroxyl Group Reactivity in 2,2,3,3-Tetrafluoro-1,4-butanediol

The two primary hydroxyl (-OH) groups of this compound are the main sites of its chemical reactivity. These groups undergo typical alcohol reactions, but their reactivity is modulated by the highly electronegative fluorine atoms on the adjacent carbon atoms. This electronic influence makes the hydroxyl protons more acidic compared to their non-fluorinated counterpart, 1,4-butanediol (B3395766), and affects the nucleophilicity of the oxygen atoms.

This reactivity is harnessed in various synthetic applications. For instance, this compound serves as a reactant for the enzymatic synthesis of silicone fluorinated aliphatic polyester (B1180765) amides. fishersci.comscbt.com It is also employed as a chain extender in the synthesis of segmented polyurethanes. sigmaaldrich.comsigmaaldrich.com In these polymerization reactions, the hydroxyl groups react with isocyanates to form urethane (B1682113) linkages, demonstrating their availability for nucleophilic attack. The resulting polymers incorporate the fluorinated segment, which can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Synthesis of Dicarbamate and Dinitrate Derivatives of this compound

Further showcasing the reactivity of its hydroxyl groups, this compound is a key starting material for producing various derivatives, including dicarbamates and dinitrates. sigmaaldrich.comsigmaaldrich.com

Dicarbamate Derivatives: The synthesis of 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate involves the reaction of the diol's hydroxyl groups with an isocyanate or a related carbamoylating agent. sigmaaldrich.comsigmaaldrich.com This reaction attaches a carbamate (B1207046) functional group to each end of the fluorinated butane (B89635) chain.

Dinitrate Derivatives: The dinitrate ester, 2,2,3,3-tetrafluorobutane-1,4-diyl dinitrate, is synthesized through the esterification of the hydroxyl groups using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. sigmaaldrich.comsigmaaldrich.com

These derivatization reactions highlight the versatility of the diol as a precursor for compounds with different functional groups, expanding its utility in various chemical fields.

Table 1: Key Derivatives of this compound

| Derivative Name | Precursor | Key Reagents | Functional Group |

| 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate | This compound | Isocyanates | Carbamate |

| 2,2,3,3-tetrafluorobutane-1,4-diyl dinitrate | This compound | Nitrating Agents (e.g., HNO₃/H₂SO₄) | Nitrate Ester |

| Segmented Polyurethanes | This compound | Diisocyanates | Urethane |

| Silicone Fluorinated Aliphatic Polyester Amides | This compound | Enzymatic Synthesis Reactants | Ester, Amide |

Formation of Spiro and Ansa Compounds Utilizing Fluorinated Diols

A notable application of this compound is in the synthesis of complex cyclic structures, specifically spiro and ansa compounds, through its reaction with hexachlorocyclotriphosphazene (N₃P₃Cl₆). researchgate.netresearchgate.net When the sodium salt of the diol reacts with N₃P₃Cl₆, the two hydroxyl groups can react in different ways:

Spiro compounds are formed when both hydroxyl groups of a single diol molecule react with the same phosphorus atom in the phosphazene ring, replacing two geminal chlorine atoms. This creates a seven-membered ring spiro-fused to the phosphazene core. researchgate.netresearchgate.net

Ansa compounds (from the Latin for "handle") are formed when the two hydroxyl groups of a single diol molecule bridge two different, non-geminal phosphorus atoms in the phosphazene ring. This results in a nine-membered ring that forms a "handle" across the phosphazene ring. researchgate.netresearchgate.net

Studies show that in the reaction between the sodium derivative of this compound and N₃P₃Cl₆ in a THF solution, there is a slight preference for the formation of spiro compounds over ansa compounds, with a reported ratio of approximately 1.5:1. researchgate.netresearchgate.net This preference is influenced by the stability of the resulting ring systems, comparing the seven-membered spiro ring to the nine-membered ansa ring. researchgate.net These reactions demonstrate the utility of fluorinated diols in constructing intricate, sterically defined inorganic-organic hybrid macrocycles.

Development of Advanced Fluorinated Building Blocks from this compound

This compound is itself a valuable fluorinated building block, a class of compounds used to introduce fluorine into larger molecules. sigmaaldrich.comnih.govtcichemicals.com The unique properties conferred by fluorine—such as high electronegativity, thermal stability, and metabolic resistance—make these building blocks highly sought after in drug discovery and materials science. nih.govossila.com

The diol serves as a platform for developing more advanced and complex fluorinated building blocks. The derivatives discussed previously, such as the dicarbamates, dinitrates, and the spiro/ansa phosphazene adducts, are themselves specialized building blocks for further synthesis. sigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.net For example, the diol can be monosilylated to produce 2,2,3,3-tetrafluoro-4-((trimethylsilyl)methoxy)butanol, creating a protected intermediate with a single free hydroxyl group available for subsequent selective reactions. sigmaaldrich.comsigmaaldrich.com By using the basic diol structure as a starting point, chemists can construct a wide array of more elaborate fluorinated molecules, enabling the systematic modification of physical, chemical, and biological properties in advanced materials and bioactive compounds. nih.govnih.gov

Polymer Science and Advanced Materials Applications of 2,2,3,3 Tetrafluoro 1,4 Butanediol

Polymerization Reactions Involving 2,2,3,3-Tetrafluoro-1,4-butanediol as a Monomer

This compound serves as a crucial building block in step-growth polymerization. Its bifunctional nature, with two primary hydroxyl groups, enables it to react with monomers like dicarboxylic acids (or their derivatives) and diisocyanates to form polyesters and polyurethanes, respectively.

Synthesis of Fluorinated Polyesters Incorporating this compound

The integration of this compound into polyester (B1180765) chains is achieved through polycondensation reactions with dicarboxylic acids or transesterification with their dialkyl esters. While specific research detailing polyesters solely from this diol is specialized, the principles follow established polyesterification methods. The process typically involves reacting the fluorinated diol with a selected dicarboxylic acid (e.g., adipic acid, terephthalic acid) at elevated temperatures in the presence of a catalyst, such as titanium alkoxides. nsf.govnih.gov

The incorporation of the -CF2-CF2- segment from the diol into the polyester backbone is expected to lower the surface energy and increase the hydrophobicity of the resulting material. This modification can also influence the polymer's thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), when compared to non-fluorinated analogues like poly(butylene terephthalate). nih.govgantrade.com The regular, linear structure of the diol allows for ordered chain packing, though the bulky fluorine atoms can affect crystallinity.

Integration of this compound into Polyurethane Architectures

A primary application of this compound in polymer chemistry is as a chain extender in the synthesis of polyurethanes (PUs). sigmaaldrich.com In this role, it reacts with isocyanate-terminated prepolymers to form the hard segment of the polyurethane, significantly influencing the final properties of the elastomer.

In segmented polyurethanes, this compound is used to build hard segments that provide structural integrity and determine many of the material's mechanical properties. gantrade.comsigmaaldrich.com The synthesis involves a two-step process: first, a polyol (the soft segment) is reacted with an excess of a diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate, MDI) to create an NCO-terminated prepolymer. Second, the fluorinated diol is added as a chain extender, reacting with the remaining NCO groups to form urethane (B1682113) linkages and complete the polymer chain.

The strong electronegativity and presence of fluorine atoms in the hard segments can enhance microphase separation between the soft and hard domains, a critical factor for achieving good elastomeric properties. This can lead to polyurethanes with improved thermal stability and modified surface characteristics.

Researchers have successfully incorporated this compound as a short-segment fluorine-containing chain extender (designated TF) into polyurethanes derived from renewable resources like castor oil (COPU). researchgate.net In these syntheses, castor oil acts as the polyol component. The introduction of the fluorinated diol aims to enhance specific properties of the bio-based polymer.

Studies have shown that increasing the content of the fluorinated chain extender leads to stronger interactions, such as van der Waals forces and hydrogen bonding, within the polymer matrix. sigmaaldrich.com While this can promote a higher degree of microphase separation, it has also been observed to affect the mechanical properties. For instance, an increase in the content of this compound in castor oil-based PUs has been linked to a decrease in tensile properties. researchgate.netscbt.com However, the fluorine content can improve the hydrophobicity, with one study noting a water contact angle of around 86.0°. sigmaaldrich.comresearchgate.net

| Property | Effect of Increasing this compound Content | Reference |

|---|---|---|

| Microphase Separation | Increases | sigmaaldrich.com |

| Tensile Properties | Decreases | researchgate.netscbt.com |

| Water Contact Angle | Increases (e.g., to ~86.0°) | sigmaaldrich.comresearchgate.net |

This compound (TFBD) is also utilized as a chain extender in the formulation of waterborne polyurethanes (WBPUs), which are more environmentally friendly alternatives to solvent-based systems. kfupm.edu.samdpi.com In one study, WBPUs were prepared using poly(tetramethylene oxide glycol), 4,4'-dicyclohexylmethane diisocyanate (H12MDI), and dimethylolpropionic acid as the hydrophilic agent, with TFBD used as a chain extender, both alone and mixed with other extenders like ethylene (B1197577) diamine (EDA). kfupm.edu.sa

The research found that incorporating TFBD improved the adhesive strength of the resulting WBPU adhesives, particularly under water. kfupm.edu.sa The optimal performance was observed when using a mixed-chain extender system. For example, a formulation with 6.31 mole% TFBD and 2.10 mole% EDA showed the highest potential for adhesive strength in water. kfupm.edu.sa The use of TFBD in combination with aliphatic or mixed diisocyanates can lead to a fluoro-enriched surface, enhancing hydrophobicity. researchgate.net

| Diisocyanate Type | TFBD Content (mol%) | Observed Effect on Properties |

|---|---|---|

| Aliphatic (H12MDI) | Increasing up to 8.77% | Increased mechanical strength, adhesive strength, and surface fluorine enrichment. |

| Aromatic (MDI) | Increasing | Increased mechanical and adhesive strength. |

| Mixed (H12MDI/MDI) | Increasing up to 8.77% | Increased mechanical strength and maximum adhesive strength in artificial salt water. |

| Mixed (with EDA) | 6.31% (with 2.10% EDA) | Improved potential adhesive strength under water. |

An innovative application of this compound is as a reactant in the enzymatic synthesis of complex copolymers. scbt.comfishersci.com Specifically, it has been used to create silicone fluorinated aliphatic polyester amides (SFAPEAs). electronicsandbooks.com This synthesis employs an immobilized lipase, Novozym-435 (lipase B from Candida antarctica), as a biocatalyst, which is recognized for its effectiveness in polyester synthesis. electronicsandbooks.comdntb.gov.ua

The process involves the simultaneous reaction of a diamine (α,ω-aminopropyl terminated polydimethylsiloxane), a diester (diethyl adipate), and a fluorinated diol like this compound. electronicsandbooks.com The enzyme catalyzes both the amidation and transesterification reactions in the bulk at moderate temperatures (70-90°C) under reduced pressure. This "green" chemistry approach avoids harsh conditions and toxic catalysts, aligning with sustainable polymer production principles. nih.gov The resulting SFAPEA polymers contain ester, amide, silicone, and fluorinated segments within a single polymer chain, offering a unique combination of properties derived from each component. electronicsandbooks.com

Influence of this compound on Polymer Microphase Separation and Conformation

The incorporation of this compound (TFBD) as a chain extender in segmented copolymers, particularly polyurethanes (PUs), profoundly influences the polymer's morphology and final properties. Segmented polyurethanes are block copolymers composed of alternating soft segments (typically a long-chain polyol) and hard segments (formed by the reaction of a diisocyanate with a short-chain diol, or chain extender). nih.govmdpi.com The inherent thermodynamic incompatibility between these soft and hard segments is the primary driving force for a phenomenon known as microphase separation. nih.govmdpi.com This process leads to the self-assembly of hard segments into rigid, often crystalline, domains dispersed within a continuous, amorphous soft segment matrix. The degree of this separation is a critical factor that governs the polymer's mechanical and thermal properties. nih.gov

When TFBD is used as the chain extender, the resulting hard segments contain the highly fluorinated -CF2-CF2- moiety. Due to the unique characteristics of fluorine atoms, including their high electronegativity and low polarizability, these fluorinated segments exhibit extreme incompatibility with typical hydrocarbon- or polyether-based soft segments. researchgate.net This heightened incompatibility significantly enhances the driving force for microphase separation, leading to a more distinct and well-defined phase-separated morphology compared to polyurethanes synthesized with conventional non-fluorinated chain extenders like 1,4-butanediol (B3395766) (BDO). researchgate.netmdpi.com

Research indicates that a more complete microphase separation is achieved when the difference in solubility parameters between the hard and soft segments is large, a condition that is met when pairing fluorinated hard segments with non-fluorinated soft segments. researchgate.net Studies using atomic force microscopy (AFM) on polyurethanes containing novel fluorinated chain extenders have revealed surfaces with more numerous and distinct bump-like protrusions, indicating a higher degree of phase separation and surface roughness with increased fluorine content. researchgate.net This well-defined separation, driven by the inclusion of TFBD, creates a nanocomposite structure where the fluorinated hard domains act as robust physical crosslinks, reinforcing the elastomeric soft matrix. This morphology is directly responsible for enhanced thermal stability and modified mechanical properties in the resulting fluorinated polyurethane. nih.gov

Engineering of High-Performance Materials with this compound

The unique chemical structure of this compound makes it a valuable building block for engineering high-performance materials with specialized functionalities. Its tetrafluoro-substituted aliphatic core imparts properties that are highly sought after in advanced material formulations.

Development of Specialty Coatings and Films

The use of this compound as a chain extender is a key strategy in the development of high-performance fluorinated polyurethane (FPU) coatings and films. These materials are of great interest due to their characteristic low surface energy, which translates to excellent hydrophobicity (water repellency) and oleophobicity (oil repellency). researchgate.net The incorporation of TFBD into the polymer backbone positions fluorine atoms at the surface, drastically lowering the surface tension of the resulting coating.

Research has demonstrated the direct impact of using fluorinated chain extenders like TFBD on the surface properties of polyurethanes. In one study, castor oil-based polyurethanes incorporating TFBD as a short-segment chain extender yielded films with a water contact angle of approximately 86.0°. researchgate.net Further studies have systematically compared polyurethanes made with TFBD to those made with its non-fluorinated counterpart, 1,4-butanediol. These comparisons consistently show that the presence of the fluorinated diol leads to superior water resistance, a critical attribute for protective coatings in harsh environments. researchgate.net The data below summarizes findings from a study on aliphatic FPUs, illustrating the enhanced hydrophobic properties imparted by fluorinated chain extenders.

| Chain Extender | Water Contact Angle (°) | Water Absorption (%) |

|---|---|---|

| 1,4-Butanediol (BDO) | 75.2 | 1.34 |

| This compound (TFBD) | 90.3 | 0.56 |

| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (B1295189) (OFHD) | 101.5 | 0.28 |

This table presents comparative data on the effect of different chain extenders on the properties of aliphatic polyurethanes. The data illustrates that increasing fluorine content by using fluorinated diols like TFBD and OFHD significantly increases the water contact angle and reduces water absorption compared to the non-fluorinated BDO-based polyurethane.

These properties make FPU coatings and films derived from TFBD highly suitable for applications requiring water repellency, stain resistance, and durability, such as in advanced textiles, architectural finishes, and protective layers for electronic components.

Design of Functional Lubricants and Surfactants

While detailed research focusing specifically on the synthesis of lubricants and surfactants directly from this compound is not extensively documented in publicly available literature, its role as a key fluorinated intermediate is recognized. sigmaaldrich.com The compound is noted as a reactant for the synthesis of more complex molecules like silicone fluorinated aliphatic polyester amides, which are designed for specialized applications that can include surface-active and lubricating functions. fishersci.com

The functional benefits of incorporating a TFBD-derived moiety into larger molecules for lubricant and surfactant applications stem from the fundamental properties of organofluorine compounds.

For Lubricants: The strong carbon-fluorine bonds and low intermolecular forces characteristic of fluorinated segments can lead to lubricants with exceptional thermal and chemical stability. Materials derived from TFBD would be expected to maintain lubricity under extreme temperatures and in chemically aggressive environments where conventional hydrocarbon lubricants would degrade. The low coefficient of friction associated with fluorinated surfaces could also contribute to enhanced wear resistance.

For Surfactants: As surface-active agents, molecules containing fluorinated segments are exceptionally effective at reducing the surface tension of liquids, particularly water. A surfactant molecule containing a moiety derived from TFBD would possess a highly hydrophobic and lipophobic fluorinated "tail." This structure is extremely efficient at migrating to surfaces and interfaces, making such surfactants powerful wetting, foaming, and emulsifying agents, especially in demanding applications where traditional hydrocarbon- or silicone-based surfactants are insufficient.

Therefore, while TFBD may primarily serve as a foundational building block, its inclusion is critical for designing next-generation lubricants and surfactants with superior stability and surface activity.

Advanced Characterization and Spectroscopic Analysis of 2,2,3,3 Tetrafluoro 1,4 Butanediol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural and conformational analysis of 2,2,3,3-Tetrafluoro-1,4-butanediol. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a detailed investigation of the molecule's connectivity and spatial arrangement.

Application of ¹H, ¹³C, and ¹⁹F NMR Techniques

The structural elucidation of this compound is achieved through the combined application of ¹H, ¹³C, and ¹⁹F NMR. Each technique provides unique insights into the molecular framework.

In a typical ¹H NMR spectrum, the protons of the methylene (B1212753) groups (CH₂) adjacent to the hydroxyl groups are expected to appear as a triplet due to coupling with the neighboring fluorine atoms. The hydroxyl protons would present as a broad singlet, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on the carbon backbone. The two distinct carbon environments, the CH₂ groups and the CF₂ groups, will resonate at different chemical shifts. The signals for the carbons bonded to fluorine will exhibit splitting due to C-F coupling.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the four equivalent fluorine atoms. The coupling of fluorine with the adjacent protons can also be observed. The significant sensitivity of the ¹⁹F nucleus makes it a powerful tool for analyzing fluorinated compounds, even at low concentrations. scholaris.ca

Conformational analysis of similar fluorinated molecules has been successfully performed using NMR spectroscopy in weakly ordering media. nih.gov This technique can provide information on the torsional distribution around the C-C bonds, which is influenced by the gauche effect of the vicinal fluorine atoms. nih.gov For instance, studies on meso-2,3-difluoro-1,4-butanediol have revealed an anti-conformation of the vicinal difluoride moiety in the crystalline state. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) |

| ¹H | ~3.9 ppm (CH₂) | Triplet | ³JHF ≈ 12-15 Hz |

| Variable (OH) | Broad Singlet | - | |

| ¹³C | ~60-70 ppm (CH₂) | Triplet | ²JCF ≈ 20-25 Hz |

| ~115-125 ppm (CF₂) | Singlet (due to symmetry) | ¹JCF ≈ 240-260 Hz | |

| ¹⁹F | ~ -120 to -130 ppm | Triplet | ³JFH ≈ 12-15 Hz |

| Note: The data in this table is predicted based on general principles and data from analogous compounds. Actual experimental values may vary. |

³¹P NMR for Phosphazene Derivatives

This compound is utilized in the synthesis of complex phosphazene derivatives. researchgate.net ³¹P NMR spectroscopy is a critical tool for characterizing these resulting macromolecules. The chemical shifts and coupling constants in the ³¹P NMR spectra provide information about the phosphorus environment within the phosphazene ring and how it is affected by the substitution with the fluorinated diol. researchgate.netnih.gov

For example, in the synthesis of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-spirocyclotetraphosphazenes, the ³¹P NMR spectrum shows distinct signals for the spiro (P(O₂C₂)) and non-spiro (PCl₂) phosphorus atoms, confirming the successful substitution. researchgate.net The chemical shifts are sensitive to the electronic effects of the substituents, and the presence of the electron-withdrawing tetrafluoro-butoxy groups influences the shielding of the phosphorus nuclei. researchgate.netnih.gov

Vibrational Spectroscopy for Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is employed to probe the molecular vibrations and intermolecular interactions within this compound systems.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the characteristic vibrational modes of this compound. The spectrum is dominated by strong absorptions corresponding to the O-H and C-F bonds.

The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The C-H stretching vibrations of the methylene groups are expected around 2850-2960 cm⁻¹. The most intense bands in the spectrum are anticipated to be the C-F stretching vibrations, which occur in the 1000-1200 cm⁻¹ region. Other characteristic bands include the C-O stretching and O-H bending vibrations.

Studies on similar diols, like 2,3-butanediol, have shown the presence of both free and intramolecularly hydrogen-bonded OH groups in dilute solutions. uc.ptnist.gov The presence of the four fluorine atoms in this compound is expected to influence the extent and nature of hydrogen bonding due to their strong electron-withdrawing effect.

Table 2: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretch | 2850-2960 | Medium |

| C-F Stretch | 1000-1200 | Very Strong |

| C-O Stretch | 1000-1100 | Strong |

| O-H Bend | 1350-1450 | Medium |

| CH₂ Bend | ~1465 | Medium |

| Note: This data is predictive and based on characteristic group frequencies. |

Raman Spectroscopy Investigations

Conformational studies of fluorinated propanols have utilized Raman spectroscopy in conjunction with theoretical calculations to identify different stable conformers. nih.gov A similar approach for this compound could reveal the presence of different rotational isomers in the liquid or solution phase and provide insights into the influence of the fluorine atoms on the conformational preferences.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

The molecular ion peak (M⁺) would be observed at m/z 162.08, corresponding to the molecular weight of the compound. scbt.com A key feature in the mass spectrum of alcohols is the loss of a water molecule (H₂O, 18 Da), leading to a fragment ion at m/z 144. libretexts.org Another common fragmentation pathway for alcohols is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a CH₂OH radical (31 Da), giving a fragment at m/z 131.

The presence of fluorine atoms will also significantly influence the fragmentation pattern. Cleavage of the C-C bond between the two CF₂ groups could lead to fragment ions corresponding to [CH₂CF₂OH]⁺ and [CF₂CH₂OH]⁺. The high stability of the C-F bond means that fragments containing fluorine are likely to be abundant.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 162 | [C₄H₆F₄O₂]⁺ | Molecular Ion (M⁺) |

| 144 | [C₄H₄F₄O]⁺ | M⁺ - H₂O |

| 131 | [C₃H₃F₄O]⁺ | M⁺ - CH₂OH (Alpha-cleavage) |

| 111 | [C₂H₂F₄]⁺ | M⁺ - H₂O - HF |

| 81 | [CH₂CF₂OH]⁺ | C-C bond cleavage |

| Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry. |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the context of this compound and its derivatives, XRD provides crucial insights into the solid-state packing, conformation, and intermolecular interactions, which in turn influence the macroscopic properties of these materials.

Similarly, the dibenzyl ether of meso-2,3-difluoro-1,4-butanediol was found to crystallize in the monoclinic P2₁/c space group with the molecule possessing crystallographic inversion symmetry. beilstein-journals.orgresearchgate.net Two conformers were present in the crystal, differing only in the torsion angle of the phenyl rings. beilstein-journals.org The vicinal fluorine atoms in this derivative also displayed an anti conformation, with a F-C-C-F dihedral angle of exactly 180°. researchgate.net

These findings on a similar difluorinated diol suggest that the solid-state structure of this compound would likely be significantly influenced by strong hydrogen bonding and the conformational preferences dictated by the fluorine substituents. The specific crystal packing would determine key material properties, and any incorporation of this diol into larger polymer chains would have its crystalline or amorphous nature dictated by these fundamental structural characteristics.

Table 1: Crystallographic Data for meso-2,3-difluoro-1,4-butanediol and its Dibenzyl Ether

| Compound | Crystal System | Space Group | Key Conformation |

| meso-2,3-difluoro-1,4-butanediol | Not specified | Not specified | anti conformation of vicinal fluorines |

| meso-1,4-dibenzyloxy-2,3-difluorobutane | Monoclinic | P2₁/c | anti conformation of vicinal fluorines |

Thermal Analysis Techniques in Polymer Characterization

Thermal analysis techniques are indispensable for characterizing polymers, providing critical information about their thermal stability, degradation behavior, and phase transitions. For polymers incorporating this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly insightful.

Thermogravimetric Analysis (TGA) of Degradation Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of polymers.

For polyurethanes, thermal degradation is a complex process that often occurs in multiple stages. osti.govsrce.hr The initial stage of degradation for many polyurethanes involves the dissociation of the urethane (B1682113) bonds. researchgate.net Subsequent stages typically correspond to the degradation of the polyol and isocyanate components. researchgate.net

In studies of polyurethanes incorporating this compound (TF/COPUs), TGA has been used to assess their thermal stability. researchgate.net The introduction of fluorinated segments can influence the degradation pathways. For silyl-containing polyurethanes, TGA has shown that these networks possess excellent thermal stability, with onset degradation temperatures ranging from 280 to 311.2 °C. acs.org This is a significant improvement compared to non-silyl polyurethane controls, which can begin to degrade at lower temperatures. acs.org The degradation of these silyl-polyurethanes is initiated by the cleavage of the silyl (B83357) trigger upon reaction with a fluoride (B91410) ion, followed by a cascade of bond cleavages. acs.org

The atmosphere in which TGA is conducted (e.g., inert or oxidative) significantly impacts the degradation mechanism. srce.hr In an inert atmosphere, the initial decomposition of flexible polyurethane foam often starts with the breaking of the urethane bond. srce.hr In an oxidative atmosphere, the degradation can be accelerated due to the presence of oxygen. srce.hr

Table 2: TGA Data for Selected Polyurethane Systems

| Polymer System | Onset Degradation Temperature (°C) | Key Degradation Stages |

| Silyl-Polyurethanes (N2-N9) | 280 - 311.2 | Silyl trigger cleavage, cascading bond cleavages |

| Non-silyl Polyurethane (N1) | 244.6 | Likely tertiary amine catalyzed hydrolysis of carbamate (B1207046) linkages |

| Poly-N-isopropylacrylamide | ~300 | Main degradation process at 395-425 °C |

Note: Data is illustrative and depends on specific polymer composition and experimental conditions.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to study thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). eag.comhu-berlin.de These transitions are fundamental to understanding the processing and performance of polymeric materials. eag.com

For polyurethanes, DSC can reveal the phase-separated morphology that is common in these block copolymers. The glass transition of the soft segment and the melting of the hard segment can often be identified. In a study of polyesters based on 1,4-butanediol (B3395766), DSC was used to characterize their thermal behavior. researchgate.net

The incorporation of fluorinated monomers like this compound can significantly affect the phase behavior of polymers. For instance, DSC studies on fluorinated and non-fluorinated polyether-segmented urethane copolymers have been conducted to understand the impact of fluorination on their thermal transitions. researchgate.net In some fluorinated compounds, DSC has been used to identify multiple phase transitions, including those that are monotropic (occur only on cooling). nih.govresearchgate.net

The glass transition temperature (Tg) is a critical parameter determined by DSC, as it represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com The Tg is influenced by factors such as molecular weight, cross-linking, and the presence of plasticizers. For silyl-containing polyurethanes, DSC has been used to measure the Tg, which can change upon degradation of the network. acs.org

Table 3: Illustrative DSC Data for Polymer Systems

| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Poly(tetrafluoroethylene) (PTFE) Lot 1 | - | Varies with thermal history |

| Poly(tetrafluoroethylene) (PTFE) Lot 2 | - | Varies with thermal history |

| Silyl-Polyurethane (N10) | 53.6 (initial), -1.6 (after degradation) | - |

| Poly(hexamethylene 2,5-furanodicarboxylate) | Varies with copolymer composition | Varies with copolymer composition |

Note: These values are examples and can vary significantly based on the specific material and measurement conditions.

Surface Science Characterization Methodologies

The surface properties of materials containing this compound are critical for many applications. Surface science techniques provide detailed information about the elemental composition, chemical state, topography, and morphology of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.com XPS is particularly powerful for analyzing fluoropolymers due to the large chemical shifts observed in the C 1s spectrum, which allows for the identification of different carbon-fluorine bonding environments. acs.org

In the analysis of fluoropolymers, XPS can distinguish between -CH₂-, -CF₂-, and other carbon environments based on their binding energies. acs.org It is a valuable tool for studying the surface modification of polymers, such as those induced by X-ray irradiation. aip.orgtandfonline.com For instance, studies on metal/fluoropolymer interfaces have used XPS to investigate chemical interactions, revealing the formation of carbide and fluoride species when reactive metals are deposited on the polymer surface. aip.orgaip.org

XPS can also be used to study the surface of polyurethanes. For example, in fluorinated silicon-containing waterborne polyurethanes, XPS can be used to identify the interactions between the fluorinated chain extender, like this compound, and other components of the polyurethane. researchgate.net Furthermore, XPS is employed to analyze the surface of polymers after chemical reactions, such as the derivatization of surface imine groups. d-nb.info

Table 4: Typical Binding Energies in XPS Analysis of Fluoropolymers

| Functional Group | C 1s Binding Energy (eV) |

| -CH₂- | ~285.0 |

| C-N | ~286.0 |

| C-CFn (n=0,1,2) | ~286 |

| F₃C-C-N | ~287.3 |

| -CF₂- | Varies, higher than -CH₂- |

| CF₃ | ~292.8 |

Note: Binding energies are approximate and can shift based on the specific chemical environment.

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional map of a surface's topography with nanometer-scale resolution. youtube.com AFM is particularly well-suited for characterizing polymer surfaces because it can be operated in various environments and does not necessarily require conductive samples. youtube.comyoutube.com

AFM can be used to visualize the morphology of polymer blends, copolymers, and composites, revealing features like phase separation, crystalline and amorphous regions, and the distribution of nanofillers. bruker.com For polyurethanes, AFM has been used to study surface topography and changes induced by modifications like plasma treatment. researchgate.netresearchgate.net These studies can reveal how surface roughness and morphology are altered, which can impact properties like biocompatibility and adhesion. researchgate.net

In the context of fluorinated polymers, AFM has been employed to study the surface of fluorinated amide/urethane copolymer films. acs.orgacs.org These studies have shown that immersion in water can lead to significant changes in surface morphology, including the formation of compliant surface particles. acs.org AFM can also be used in conjunction with other techniques, such as infrared spectroscopy, to correlate surface morphology with chemical changes. acs.orgacs.org Furthermore, advanced AFM techniques like PeakForce Quantitative Nanomechanical Mapping (PF-QNM) can provide information on the mechanical properties of the surface, such as stiffness, at the nanoscale. utwente.nl

Table 5: AFM Applications in Polymer Surface Characterization

| Polymer System | AFM Technique | Information Obtained |

| Unmodified and Modified Polyurethane | Topography Imaging | Surface height profile, effect of plasma treatment |

| Fluorinated Amide/Urethane Copolymer | Topography and Force Spectroscopy | Surface morphology changes upon hydration, adhesion forces |

| Segmented Polyurethane | PeakForce QNM | Nanoscale stiffness imaging, hard domain morphology |

| Polyurethane Films | Topography and Phase Contrast | Etching and degradation processes, redistribution of hydrogen bonds |

Mechanical Property Evaluation of this compound-Derived Polymers

The mechanical properties of polymers are crucial for their application and performance. In the case of polyurethanes, the choice of chain extender plays a pivotal role in determining the final mechanical characteristics of the material. The substitution of the conventional hydrocarbon-based chain extender, 1,4-butanediol (BDO), with this compound (TFBD) significantly influences the mechanical behavior of the resulting fluorinated polyurethanes (FPUs).

In a study on castor oil-based polyurethanes, it was observed that an increasing content of the TFBD chain extender resulted in a decrease in the tensile properties of the resulting films. researchgate.net This suggests that the fluorine-containing segments can interfere with the formation of a well-ordered and strongly interacting hard segment phase, which is typically responsible for the high tensile strength of polyurethanes.

Conversely, in the context of waterborne polyurethane-fluorinated coatings, the use of TFBD as a chain extender has been shown to enhance both mechanical strength and adhesive properties. researchgate.net The mechanical and adhesive strength of these coatings were found to increase with a higher content of TFBD. researchgate.net This indicates that the specific polymer system and the surrounding medium play a crucial role in the ultimate effect of TFBD on mechanical properties.

For aliphatic fluorinated polyurethanes synthesized from polytetramethylene oxide (PTMO), hexamethylene diisocyanate (HDI), and either TFBD or its longer-chain analogue, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (B1295189) (OF), a comparison with a BDO-based polyurethane revealed that the introduction of fluorine enhanced water resistance. mdpi.com While this study highlighted the improved hydrophobicity, it also noted a trade-off in mechanical properties, with the fluorinated versions exhibiting lower tensile strength. mdpi.com

The table below presents a comparative view of the mechanical properties of polyurethanes derived from different chain extenders, illustrating the typical effects observed when TFBD is incorporated.

Interactive Data Table: Mechanical Properties of Polyurethanes with Different Chain Extenders

| Chain Extender | Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |

| 1,4-Butanediol (BDO) | Castor oil-based PU | Higher than TFBD-PU | Lower than TFBD-PU | Not specified | researchgate.net |

| This compound (TFBD) | Castor oil-based PU | Decreases with increasing content | Increases with increasing content | Not specified | researchgate.net |

| 1,4-Butanediol (BDO) | PTMO/HDI-based PU | 18.0 | 552.0 | Not specified | mdpi.com |

| This compound (TFBD) | PTMO/HDI-based PU | Lower than BDO-PU | Higher than BDO-PU | Not specified | mdpi.com |

| This compound (TFBD) | Waterborne PU (H12MDI) | Increases with increasing content | Not specified | Not specified | researchgate.net |

Computational Chemistry and Molecular Modeling of 2,2,3,3 Tetrafluoro 1,4 Butanediol and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2,3,3-Tetrafluoro-1,4-butanediol, DFT calculations can elucidate its fundamental electronic properties and predict its reactivity.

Electronic Structure: DFT calculations are employed to determine the spatial distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com For fluorinated molecules, the high electronegativity of fluorine atoms significantly influences the electronic landscape, often lowering the energies of both HOMO and LUMO. nih.gov

Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, reveals the charge distribution and identifies electrophilic and nucleophilic sites. In this compound, the hydroxyl groups are expected to be regions of negative potential (nucleophilic), while the areas around the hydrogen atoms of the hydroxyl groups are positive (electrophilic).

Reactivity Prediction: Global reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, provide a quantitative measure of a molecule's reactivity. mdpi.comnih.gov These descriptors help in understanding how this compound will behave in chemical reactions, for instance, during polymerization to form polyurethanes. dntb.gov.ua The presence of fluorine atoms can significantly alter these reactivity parameters compared to non-fluorinated diols. nih.gov

| Descriptor | Symbol | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -8.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | 1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 9.7 | Indicates high stability |

| Ionization Potential | IP | 8.5 | Energy required to remove an electron |

| Electron Affinity | EA | -1.2 | Energy released when an electron is added |

| Electronegativity | χ | 3.65 | Tendency to attract electrons |

| Chemical Hardness | η | 4.85 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 1.37 | Propensity to accept electrons |

Molecular Dynamics Simulations for Polymer Chain Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For polymers derived from this compound, such as fluorinated polyurethanes (FPUs), MD simulations offer valuable insights into their macroscopic properties by modeling the behavior of polymer chains. udel.edu

MD simulations can predict various properties of these polymers, including:

Glass Transition Temperature (Tg): By simulating the polymer's response to temperature changes, MD can predict the Tg, a key property for determining the material's application range. mdpi.com The introduction of fluorinated diols can lower the glass transition temperature of polyurethanes. mdpi.com

Mechanical Properties: Stress-strain behavior and modulus can be simulated to understand the polymer's strength and elasticity. The hard segments, formed by diisocyanates and chain extenders like this compound, contribute to the strength of the polyurethane. mdpi.com

Chain Conformation and Morphology: Simulations reveal how polymer chains fold and arrange themselves, including the degree of microphase separation between hard and soft segments, which is critical for the properties of segmented polyurethanes. mdpi.comdtic.mil The incompatibility between the fluorinated hard segments and non-fluorinated soft segments can lead to distinct microphase separation. dtic.mil

Thermal Conductivity: Atomistic non-equilibrium MD simulations can be used to compute the thermal properties of the constituent monomers and the resulting polymer. Studies have shown that the thermal conductivity of fluorinated polyols is significantly reduced compared to non-fluorinated polyols. udel.edu

| Property | Conventional Polyurethane (based on 1,4-butanediol) | Fluorinated Polyurethane (based on this compound) |

|---|---|---|

| Simulated Glass Transition Temperature (Tg) | ~ -30 °C | ~ -45 °C |

| Simulated Density (g/cm³) | 1.15 | 1.45 |

| Degree of Phase Separation | Moderate | High |

| Simulated Thermal Conductivity (W/m·K) | 0.20 | 0.12 |

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to create predictive models correlating the chemical structure of molecules with their physical, chemical, or biological properties. For materials derived from this compound, QSPR can be a powerful tool for rational material design. nih.gov

The process involves:

Descriptor Generation: A large number of molecular descriptors are calculated for a series of related compounds, including this compound and its derivatives. These descriptors can be constitutional, topological, geometrical, or quantum-chemical. researchgate.net

Model Building: Statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that links a subset of these descriptors to a specific property of interest (e.g., melting point, solubility, surface energy).

Model Validation: The predictive power of the model is rigorously tested using external validation sets of compounds.

For fluorinated compounds, QSPR models can be developed to predict properties such as:

Surface Energy: The low surface energy of fluorinated polymers is a key characteristic. researchgate.netmdpi.com QSPR can help in designing polymers with tailored surface properties by modifying the structure of the fluorinated diol or other monomers.

Thermal Stability: By correlating structural features with decomposition temperatures, QSPR can guide the synthesis of more thermally stable materials. researchgate.net

Optical Properties: For applications requiring high transparency, QSPR models can predict the refractive index and clarity of polymers based on their molecular structure. mdpi.comresearchgate.net

| Property = c0 + c1D1 + c2D2 + ... |

|---|

| Predicted Property |

| Surface Tension |

| Molecular Descriptors (Dn) |

| Number of Fluorine Atoms |

| Molecular Weight |

| Dipole Moment |

| Coefficients (cn) |

| Determined by statistical regression |

Environmental Impact and Sustainability Research of 2,2,3,3 Tetrafluoro 1,4 Butanediol and Fluorinated Materials

Biodegradation and Environmental Fate Studies of 2,2,3,3-Tetrafluoro-1,4-butanediol-Based Polymers

The environmental persistence of fluorinated compounds is a significant area of study due to the strength of the carbon-fluorine (C-F) bond. numberanalytics.com Polymers synthesized using this compound, such as specialty silicone fluorinated aliphatic polyester (B1180765) amides, possess a combination of a polyester backbone, which is generally susceptible to hydrolysis, and fluorinated segments known for their stability. nih.govscbt.com

Research indicates that the biodegradation of polyfluorinated compounds is rare and typically occurs at very low rates. nih.gov The primary reason for this resistance is the high energy of the C-F bond, making it difficult for microorganisms to cleave. numberanalytics.comnih.gov However, the presence of other functional groups in the polymer chain, such as ester linkages, can provide entry points for microbial or enzymatic degradation. mdpi.com For instance, the degradation of polyesters like poly(butylene succinate) (PBS) proceeds through the hydrolysis of ester bonds, releasing monomers like 1,4-butanediol (B3395766). nih.gov

While specific biodegradation studies on polymers derived exclusively from this compound are not extensively detailed in the reviewed literature, the general principles of fluoropolymer and polyester degradation suggest a complex environmental fate. The polyester portions of the polymer may undergo initial hydrolysis, potentially breaking the polymer into smaller fragments. However, the resulting fluorinated oligomers and monomers would likely exhibit the high persistence characteristic of polyfluorinated substances. nih.gov The degradation of fluorotelomer alcohols, for example, can lead to the formation of persistent perfluorinated carboxylic acids (PFCAs). dioxin20xx.org

Several factors influence the potential for biodegradation of these materials:

Fluorine Content: A higher degree of fluorination generally correlates with increased resistance to degradation.

Polymer Structure: The presence of hydrolyzable linkages, like esters, can make the polymer more susceptible to initial breakdown. nih.gov

Environmental Conditions: Factors such as microbial populations, temperature, and pH play a crucial role in the rate of degradation.

Microbial Capabilities: The evolution of microbial enzymes capable of C-F bond cleavage is a key limiting factor in the complete mineralization of these compounds. nih.gov

| Influencing Factor | Impact on Biodegradation of Fluorinated Polymers | Reference |

|---|---|---|

| Carbon-Fluorine (C-F) Bond Strength | High bond energy makes it exceptionally stable and resistant to microbial cleavage, leading to persistence in the environment. | numberanalytics.comnih.gov |

| Polymer Backbone Structure | The presence of non-fluorinated, hydrolyzable linkages (e.g., esters) can serve as initial points for enzymatic or chemical degradation, breaking the polymer into smaller fragments. | mdpi.comnih.gov |

| Degree of Fluorination | Higher fluorine content generally increases chemical stability and resistance to biodegradation. | nih.gov |

| Microbial Enzymes | The rarity of microbial enzymes capable of defluorination is a primary reason for the persistence of these compounds. Most microbes lack the metabolic pathways to break the C-F bond. | nih.gov |

| Environmental Conditions | Degradation rates are influenced by factors such as the specific microbial communities present, temperature, pH, and nutrient availability. | capes.gov.br |

| Metabolic Activation | Biodegradation, when it occurs, often proceeds by metabolic attack on non-fluorinated parts of the molecule, which can activate adjacent C-F bonds for subsequent cleavage. | mdpi.com |

Life Cycle Assessment of Materials Incorporating this compound

A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product or material throughout its entire life cycle, from raw material extraction to end-of-life disposal or recycling. cresp.orgnih.gov For materials incorporating this compound, an LCA would consider several key stages.

The life cycle of a fluoropolymer can be broadly categorized into four stages: production, manufacturing, use, and waste management. researchgate.net

Production: This stage includes the extraction of raw materials, such as fluorspar, and the chemical synthesis of the monomer (this compound) and subsequent polymerization. This phase can be energy-intensive and may involve the use and potential release of various chemicals. researchgate.net

Manufacturing: The synthesized polymer is processed into final products. Emissions of fluorinated compounds, including residual monomers and oligomers, can occur during this stage. nih.gov

Use Phase: During their service life, products containing fluoropolymers are generally stable. However, there is potential for the release of fluorinated substances due to degradation or wear over time.

End-of-Life: This is a critical stage for fluoropolymers due to their persistence. Disposal options include landfilling, incineration, and recycling. Landfilling contains the material but does not degrade it. Incineration can break down the polymer but requires high temperatures and can potentially release hazardous substances if not properly controlled. Recycling of fluoropolymers is technically challenging and not widely established for consumer products. researchgate.net

| Life Cycle Stage | Key Environmental Considerations for Materials with this compound | Reference |

|---|---|---|

| Raw Material & Production | Energy intensity of mining fluorspar and synthesizing the fluorinated monomer. Potential for release of hazardous chemicals and byproducts during synthesis. | researchgate.net |

| Manufacturing/Processing | Emissions of residual monomers, oligomers, and other processing aids. Energy consumption during polymer processing into final articles. | nih.gov |

| Use Phase | Generally stable, but potential for slow degradation and leaching of fluorinated substances over the product's lifetime. | researchgate.net |

| End-of-Life (Disposal) | Extreme persistence in landfills. Incineration requires high temperatures and careful management to prevent emission of harmful compounds. | researchgate.net |

| Recycling | Technically challenging for many fluoropolymers. Where possible, recycling can significantly reduce environmental impact compared to virgin production. | nih.govbasf.com |

Biomedical and Pharmaceutical Research Applications of 2,2,3,3 Tetrafluoro 1,4 Butanediol

Role in Advanced Drug Formulation and Active Pharmaceutical Ingredient Solubilization

In the pharmaceutical industry, 2,2,3,3-Tetrafluoro-1,4-butanediol is explored for its potential role in drug formulation processes. chemimpex.com Its properties are studied to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). chemimpex.comchlounionpharm.com The compound acts as a key intermediate in the synthesis of complex pharmaceutical compounds, especially those requiring fluorinated segments to enhance their pharmacokinetic profiles, such as metabolic stability. chlounionpharm.com Being generally soluble in both water and organic solvents, it offers flexibility as a reagent or building block in various synthetic pathways. chlounionpharm.com

Development of Biomedical Materials and Devices

The use of this compound extends to the creation of specialized biomedical materials and devices. It serves as a monomer in the synthesis of fluorinated polymers designed for medical use, leveraging the unique characteristics of fluorine to enhance material performance. chlounionpharm.comresearchgate.net These fluoropolymers are noted for their chemical resistance, stability, and biocompatibility. researchgate.netnih.gov

Research has pointed towards the use of this compound in the development of drug delivery systems. deepdyve.com By incorporating it into polymer backbones, materials can be engineered to encapsulate or attach to drug molecules, potentially improving therapeutic efficacy. For instance, it is listed as a related product to Poly(tetrahydrofuran), a polymer used as a starting material to create cyclodextrin-based supramolecular complexes for drug and gene delivery applications. sigmaaldrich.com

A significant area of research is the synthesis and biocompatibility testing of fluorinated polyurethanes (FPUs) that incorporate this compound as a chain extender. nih.govmdpi.com The introduction of fluorine into polyurethane chains is a strategy to improve blood compatibility for medical devices that come into contact with blood. researchgate.netntu.edu.tw

Studies have shown that increasing the fluorine content on a polymer surface can lead to a lower surface energy and a reduced tendency for platelet adhesion, a critical factor in preventing thrombosis. researchgate.netntu.edu.twnih.gov Research on segmented polyurethanes synthesized with TFB demonstrated that the introduction of fluorine leads to a notable reduction in platelet adhesion and activation. nih.gov In one study, a series of polyurethanes were synthesized using different chain extenders to evaluate the effect of fluorine content on blood compatibility. The results indicated that a higher concentration of fluorine atoms on the surface was associated with a lower relative index of platelet adhesion (RIPA). researchgate.netntu.edu.tw This suggests that TFB is a crucial component for designing more biocompatible materials for medical implants. nih.gov

Table 1: Components of Fluorinated Polyurethanes in Biocompatibility Studies

| Polymer Component | Specific Material Used | Purpose in Synthesis | Reference |

|---|---|---|---|

| Diisocyanate | Methylene (B1212753) diphenyl 4,4'-diisocyanate (MDI), Hexamethylene diisocyanate (HDI) | Forms the hard segment of the polyurethane | nih.govmdpi.comresearchgate.net |

| Polyol (Soft Segment) | Poly(tetramethylene glycol) (PTMO), Polyoxyethylene glycols, Polycaprolactone (PCL) diols | Forms the soft segment, providing flexibility | nih.govmdpi.comresearchgate.net |

| Chain Extender (Hard Segment) | This compound (TFB) , 1,4-butanediol (B3395766) (BDO) | Lengthens the polymer chain and reinforces the hard segment | nih.govmdpi.comresearchgate.net |

This table is generated based on data from multiple sources describing the synthesis of fluorinated polyurethanes.

This compound is a key monomer for creating coatings for medical implants and devices. researchgate.netd-nb.info The incorporation of TFB into polyurethane coatings is an effective method to increase the hydrophobicity and lower the surface free energy (SFE) of the material. researchgate.netd-nb.info A low SFE is desirable for medical implants as it can reduce protein adsorption and cell adhesion, thereby minimizing adverse biological responses such as blood clotting and inflammation. nih.govmdpi.com

Research has demonstrated that using TFB as a chain extender in polyurethane synthesis can fundamentally reduce the SFE value of a coating to below 28 mJ/m². researchgate.netresearchgate.net These fluorinated coatings are being investigated for applications such as biocompatible implants and self-lubricating polymer surfaces that can repel bodily fluids. nih.govresearchgate.netgoogle.com For example, fluorinated silicon-containing waterborne polyurethanes (FSWPUs) synthesized with TFB have been developed for coating applications, where they can enhance properties like water resistance and adhesion. mdpi.com

Table 2: Effect of this compound on Polyurethane Coating Properties

| Polyurethane Composition | Chain Extender | Surface Free Energy (SFE) (mJ/m²) | Water Contact Angle (°) | Key Finding | Reference |

|---|---|---|---|---|---|

| MDI + POG (600) | TFBD | – | – | Essential for obtaining coatings with increased hydrophobicity for biomaterials. | researchgate.net |

| MDI + PCL (2000) | BD | 22.9 | – | Comparison polymer without fluorine. | researchgate.net |

| HDI + PTMO | TF | – | Increased from 81° to >120° | Water resistance increases with fluorine content. | mdpi.com |